[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetonitrile
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Overview
Description
2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetonitrile is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetonitrile typically involves multiple steps. One common synthetic route starts with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . This method is often used in laboratory settings for small-scale synthesis.
For industrial production, more efficient and scalable methods are employed. These methods often involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity. detailed industrial production methods are proprietary and not always publicly available.
Chemical Reactions Analysis
2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetonitrile involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Comparison with Similar Compounds
2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetonitrile can be compared with other chromen derivatives, such as:
- 3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate
- 3-Benzyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one
- 7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
Molecular Formula |
C20H17NO3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxyacetonitrile |
InChI |
InChI=1S/C20H17NO3/c1-13-10-17(23-9-8-21)19-14(2)16(20(22)24-18(19)11-13)12-15-6-4-3-5-7-15/h3-7,10-11H,9,12H2,1-2H3 |
InChI Key |
MIPHGQNKZGKRKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC#N |
Origin of Product |
United States |
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